molecular formula C9H8 B14287442 Cyclonon-3-ene-1,5-diyne CAS No. 115227-59-3

Cyclonon-3-ene-1,5-diyne

Cat. No.: B14287442
CAS No.: 115227-59-3
M. Wt: 116.16 g/mol
InChI Key: QNRBXHBCGFJMRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclonon-3-ene-1,5-diyne typically involves the cyclization of linear precursors containing alkyne and alkene functionalities. One common method is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with halogenated alkenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclonon-3-ene-1,5-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Organolithium reagents, Grignard reagents

Major Products: The major products formed from these reactions include diketones, hydrogenated enediynes, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Cyclonon-3-ene-1,5-diyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclonon-3-ene-1,5-diyne involves the formation of reactive intermediates through cyclization reactions. One notable mechanism is the Bergman cyclization, where the enediyne undergoes a cycloaromatization to form a highly reactive 1,4-benzenoid diradical . This diradical can abstract hydrogen atoms from biological molecules, leading to DNA cleavage and cell death. This property is particularly valuable in the development of anticancer therapies.

Comparison with Similar Compounds

Cyclonon-3-ene-1,5-diyne can be compared with other enediynes, such as:

Uniqueness: this compound is unique due to its specific ring size and the positioning of its triple and double bonds, which confer distinct reactivity and stability compared to other enediynes .

Properties

CAS No.

115227-59-3

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

IUPAC Name

cyclonon-3-en-1,5-diyne

InChI

InChI=1S/C9H8/c1-2-4-6-8-9-7-5-3-1/h1-2H,7-9H2

InChI Key

QNRBXHBCGFJMRA-UHFFFAOYSA-N

Canonical SMILES

C1CC#CC=CC#CC1

Origin of Product

United States

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